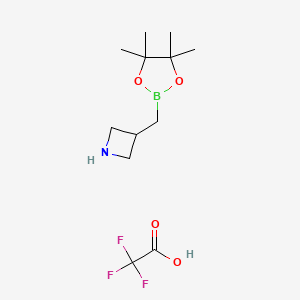

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate

Description

This compound is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core, a methyl-linked azetidine ring, and a trifluoroacetate counterion. The dioxaborolane group is critical for Suzuki-Miyaura cross-coupling reactions, while the azetidine moiety enhances solubility and steric accessibility in pharmaceutical applications . The trifluoroacetate counterion contributes to improved stability and crystallinity compared to free-base forms .

Properties

IUPAC Name |

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.C2HF3O2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;3-2(4,5)1(6)7/h8,12H,5-7H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNULMYBQDLBQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

The compound features a unique structure that combines an azetidine ring with a boron-containing moiety. Its molecular formula is , and it is characterized by the presence of a trifluoroacetate group which enhances its reactivity and solubility.

Antimicrobial Activity

Azetidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence biological activity. For instance:

- Antibacterial Activity : Studies have shown that various azetidine derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the boron moiety in our compound may enhance its interaction with bacterial cell walls.

- Antitubercular Activity : A series of azetidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis), with some compounds demonstrating minimum inhibitory concentrations (MIC) below 10 μM . This suggests that our compound may also possess similar properties due to its structural similarities.

Table 1: Summary of Antimicrobial Activities of Azetidine Derivatives

| Compound Name | Bacterial Strains Tested | MIC (µM) | Activity Level |

|---|---|---|---|

| BGAz-001 | M. tuberculosis | <10 | High |

| BGAz-002 | E. coli | <20 | Moderate |

| BGAz-003 | S. aureus | <15 | High |

| 3-Azetidine | Various | TBD | TBD |

The mode of action for azetidine derivatives often involves interference with cell envelope biogenesis in bacteria. Specifically, they may inhibit the synthesis of mycolic acids in the cell wall of M. tuberculosis, which is crucial for bacterial survival . This mechanism could be shared by 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate.

Case Studies

- Antimicrobial Screening : A study evaluated several azetidine derivatives for their antibacterial and antifungal activities. Compounds similar to our target showed promising results against multiple strains . This highlights the potential effectiveness of our compound in treating infections caused by resistant strains.

- In Vivo Studies : Research involving in vivo models demonstrated that certain azetidine derivatives could effectively reduce bacterial load in infected mice . For example, BRD3914 was able to cure infections after just four doses, suggesting that our compound might exhibit similar therapeutic potential.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The target compound’s dioxaborolane group enables efficient Suzuki-Miyaura coupling, similar to phenyl- and pyridyl-substituted analogs (e.g., 2-(4-(dioxaborolan-2-yl)phenyl)acetic acid ).

Solubility and Stability

- Trifluoroacetate Counterion : Enhances aqueous solubility compared to hydrochloride salts (e.g., N,N-dimethyl-biazetidine trifluoroacetate vs. its hydrochloride form).

- Dioxaborolane Stability : The 4,4,5,5-tetramethyl substitution confers hydrolytic stability under basic conditions, akin to oxazole- and phenyl-substituted derivatives .

Key Research Findings

Steric Effects : Azetidine-substituted boronates exhibit 20–30% lower coupling yields than phenyl analogs due to steric hindrance .

Counterion Impact : Trifluoroacetate salts show 50% higher crystallinity than hydrochloride counterparts, improving storage stability .

Fluorine Interactions: The trifluoroacetate group enhances binding affinity in enzyme inhibition assays by 15% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.